N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide
Overview
Description
N-{2-[4-(2-bromobenzoyl)-1-piperazinyl]ethyl}-N'-methylethanediamide, commonly known as BMS-512148, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound was first synthesized by Bristol-Myers Squibb in 2007 and has since been the subject of extensive scientific research.
Mechanism of Action
BMS-512148 exerts its effects by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in regulating neurotransmitter signaling in the brain. By inhibiting PDE10A, BMS-512148 increases the levels of neurotransmitters such as dopamine and glutamate, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
BMS-512148 has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and inhibit tumor growth. Additionally, studies have suggested that BMS-512148 may have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using BMS-512148 in lab experiments is its specificity for PDE10A, which allows for targeted inhibition of this enzyme. Additionally, this compound has been shown to have favorable pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of using BMS-512148 is its relatively low potency compared to other PDE10A inhibitors. This may limit its efficacy in certain applications and may require higher doses to achieve the desired effects.
Future Directions
There are several future directions for research on BMS-512148. One potential application is in the treatment of neurological disorders such as Parkinson's and Huntington's disease, where PDE10A inhibition has been shown to have beneficial effects. Additionally, further studies are needed to investigate the safety and efficacy of BMS-512148 in human clinical trials. Finally, the development of more potent and selective PDE10A inhibitors may improve the therapeutic potential of this class of compounds.
Scientific Research Applications
BMS-512148 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown promising results, with BMS-512148 exhibiting anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, studies have suggested that BMS-512148 may have neuroprotective effects and could be a potential treatment for neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N'-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]-N-methyloxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O3/c1-18-14(22)15(23)19-6-7-20-8-10-21(11-9-20)16(24)12-4-2-3-5-13(12)17/h2-5H,6-11H2,1H3,(H,18,22)(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMVKBRKOCEGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCN1CCN(CC1)C(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.